molecular formula C24H16F4N2O2S B2469032 3'-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894552-00-2

3'-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2469032
CAS No.: 894552-00-2
M. Wt: 472.46
InChI Key: UWWSZNBFNNYMEO-UHFFFAOYSA-N
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Description

3’-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro connection between two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with an indole derivative, the core structure can be synthesized through cyclization reactions.

    Spiro Compound Formation: The spiro connection is introduced through a reaction involving a thiazolidine derivative.

    Introduction of Fluorine and Trifluoromethyl Groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thiazolidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Due to the presence of fluorine and trifluoromethyl groups, the compound may exhibit significant biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The unique structural features of the compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with different substituents.

    Fluorinated Compounds: Compounds with similar fluorine or trifluoromethyl groups.

Uniqueness

The uniqueness of 3’-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its specific combination of structural features, which may impart unique chemical and biological properties.

Properties

IUPAC Name

3-(3-fluorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N2O2S/c25-17-7-4-8-18(12-17)30-21(31)14-33-23(30)19-9-1-2-10-20(19)29(22(23)32)13-15-5-3-6-16(11-15)24(26,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWSZNBFNNYMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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